Laciniatoside V
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
120416-05-9 |
|---|---|
Molecular Formula |
C27H38O14 |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
methyl (1R,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-3-ethenyl-4-(2-hydroxyethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C27H38O14/c1-4-12-13(5-6-28)15(10-38-26(12)41-27-22(32)21(31)20(30)18(8-29)40-27)24(34)39-17-7-14-16(23(33)36-3)9-37-25(35)19(14)11(17)2/h4,9-14,17-22,25-32,35H,1,5-8H2,2-3H3/t11-,12+,13-,14+,17-,18+,19+,20+,21-,22+,25+,26-,27-/m0/s1 |
InChI Key |
MXXRZVWQIBOVFZ-CQWPOWKPSA-N |
SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)O)OC(=O)C3=COC(C(C3CCO)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O)OC(=O)C3=CO[C@H]([C@@H]([C@@H]3CCO)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)O)OC(=O)C3=COC(C(C3CCO)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Laciniatoside V; |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Investigations of Laciniatoside V
Plant Sources and Ecological Distribution
The presence of bis-iridoids, including those in the laciniatoside series, can serve as valuable chemotaxonomic markers in certain plant families. uniroma1.itresearchgate.net
Primary Isolation from Dipsacus laciniatus
The initial discovery and isolation of Laciniatoside V were made from Dipsacus laciniatus L., a plant species belonging to the Dipsacaceae family. researchgate.netacs.orgacs.org The structural determination of this novel bis-iridoid glucoside was achieved through detailed analysis using NMR spectroscopy, including advanced 2D NMR techniques. researchgate.netacs.orgresearchgate.net
Identification in Other Plant Species and Related Extracts (e.g., Acanthopanax sessiliflorus, Curculigo latifolia)
Subsequent phytochemical investigations have revealed the presence of this compound in plant species beyond its primary source. It has been identified as one of the characteristic metabolites present in the fruit extract of Acanthopanax sessiliflorus. mdpi.comresearchgate.netmdpi.com Acanthopanax sessiliflorus is a shrub found in Northeast China and other regions and is known to contain a variety of bioactive compounds, including terpenoids such as this compound. mdpi.comresearchgate.net
Furthermore, this compound has been detected in extracts derived from Curculigo latifolia. researchgate.netjapsonline.comf1000research.com This perennial herb is distributed across tropical and subtropical areas, including Southeast Asia and Australia. japsonline.comf1000research.com Its identification in C. latifolia extracts has been facilitated by analytical techniques such as UHPLC-Q-Orbitrap HRMS. researchgate.netjapsonline.com
The table below summarizes the plant species where this compound has been identified:
| Plant Species | Family | Reference(s) |
| Dipsacus laciniatus | Dipsacaceae | researchgate.netacs.orgacs.org |
| Acanthopanax sessiliflorus | Araliaceae | mdpi.comresearchgate.netmdpi.com |
| Curculigo latifolia | Hypoxidaceae | researchgate.netjapsonline.comf1000research.com |
Extraction and Isolation Methodologies
The process of obtaining bis-iridoids like this compound from plant material typically involves established phytochemical extraction and isolation techniques. mdpi.comuniroma1.it
Solvent-Based Extraction Techniques
Maceration is a commonly employed solvent-based extraction method for isolating bis-iridoids from plant tissues. mdpi.comuniroma1.it This method involves soaking the plant material in a suitable solvent. Various polar organic solvents, such as methanol, ethanol (B145695), acetonitrile, and acetone, as well as water or mixtures of these solvents, are frequently used for the extraction of polar compounds like iridoids and phenolic glycosides, depending on their solubility characteristics. nih.gov For example, the detection of this compound in Curculigo latifolia was reported from a 70% ethanol extract, indicating the use of a hydroalcoholic solvent for extraction. researchgate.net
Chromatographic Separation Strategies (e.g., High-Performance Liquid Chromatography)
Subsequent to the initial extraction, chromatographic methods are crucial for the separation and purification of this compound from the complex mixture of compounds present in plant extracts. Column chromatography and High-Performance Liquid Chromatography (HPLC) are widely utilized techniques for the isolation of bis-iridoids. mdpi.comuniroma1.itmdpi.com These chromatographic approaches enable the separation of this compound based on its differential interactions with a stationary phase and a mobile phase. mdpi.comuniroma1.itmdpi.com The identity and structure of the isolated compound are then typically confirmed using spectroscopic and spectrometric methods, including NMR and mass spectrometry. mdpi.comacs.orgresearchgate.netmdpi.comnih.govresearchgate.net
Advanced Structural Elucidation and Stereochemical Analysis of Laciniatoside V
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone in the structural elucidation of complex natural products like Laciniatoside V, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. researchgate.netresearchgate.netresearchgate.netresearchgate.netjstar-research.com
Comprehensive 1D and 2D NMR Data Analysis (e.g., ¹H, ¹³C, COSY, HMBC, NOESY)
Detailed analysis of one-dimensional (1D) NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, provides initial insights into the types of protons and carbons present and their chemical environments. researchgate.netresearchgate.netnih.govresearchgate.netrsc.org Two-dimensional (2D) NMR experiments are crucial for establishing connectivity and spatial relationships between atoms. researchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.orgmnstate.edu
¹H-¹H Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are scalar coupled, typically through one, two, or three bonds, helping to map out proton spin systems within the molecule. researchgate.netresearchgate.netrsc.orgmnstate.edusdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides information about long-range correlations between protons and carbons, typically across two or three bonds. researchgate.netresearchgate.netrsc.orgsdsu.edu This is particularly useful for connecting different fragments of the molecule and placing substituents. sdsu.edu
The complete analysis and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound were achieved using these 2D NMR techniques. researchgate.netresearchgate.netresearchgate.net
Application of Spectral Simulation for Unambiguous Assignment
For complex spin systems, particularly in molecules with overlapping signals or non-first-order splitting patterns, spectral simulation can be employed to confirm assignments and extract accurate coupling constants and chemical shifts. researchgate.netresearchgate.netacs.org In the case of this compound, spectral simulation was utilized for the complete analysis and unambiguous assignment of its ¹H and ¹³C NMR spectra, marking the first time this approach was reported for a bis-iridoid glucoside. researchgate.netresearchgate.net Approximate chemical shifts and coupling constants derived from 1D spectra can serve as initial estimates for second-order analysis via spectral simulation, where parameters are varied to optimize agreement between measured and calculated spectra. acs.org
Conformational Analysis of Iridoid Ring Systems via Coupling Constants
Vicinal spin-spin coupling constants (³J) obtained from ¹H NMR spectra provide crucial information about the dihedral angles between coupled protons. researchgate.netresearchgate.netacs.org This data can be used to characterize the conformation of flexible ring systems, such as the iridoid moieties present in this compound. researchgate.netresearchgate.net Analysis of these coupling constants allows for the deduction of preferred conformations and the relative orientation of substituents on the iridoid rings. researchgate.netresearchgate.netdigimat.innptel.ac.inwashington.edulibretexts.org
Mass Spectrometry (MS) Techniques for Structural Confirmation
Mass spectrometry provides complementary information to NMR, primarily the molecular weight and fragmentation pattern of a compound, which aids in confirming the proposed structure and determining the molecular formula. researchgate.netnih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for determining the exact mass of a molecule, which allows for the unambiguous determination of its elemental composition and molecular formula. researchgate.netresearchgate.netjstar-research.commdpi.comub.eduresearchgate.net ESI is a soft ionization technique that typically produces protonated or deprotonated molecular ions with minimal fragmentation, making it suitable for analyzing polar and thermally labile compounds like glycosides. ub.edunih.gov HR-ESI-MS data for this compound provides a highly accurate mass-to-charge ratio ([M+H]⁺ or [M-H]⁻), which is essential for confirming the molecular formula derived from elemental analysis or NMR data. researchgate.netresearchgate.netmdpi.com
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS)
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) combines the high chromatographic resolution of UPLC with the accurate mass measurement and fragmentation capabilities of QTOF MS. researchgate.netnih.govjapsonline.commdpi.com This hyphenated technique is particularly useful for analyzing complex mixtures and obtaining detailed structural information through fragmentation. researchgate.netnih.govjapsonline.commdpi.com While specific UPLC-QTOF/MS data for this compound was not detailed in the search results, UPLC-QTOF/MS is a standard technique for the analysis and structural elucidation of natural products, providing accurate mass measurements of parent ions and fragment ions, which can be used to deduce substructures and confirm the connectivity established by NMR. ub.eduresearchgate.netnih.govjapsonline.commdpi.com The QTOF analyzer provides high mass accuracy and resolution, enabling the determination of the elemental composition of fragment ions, further supporting structural confirmation. researchgate.net
Chemical Derivatization for Monosaccharide Identification
To definitively identify the monosaccharide components of this compound and determine their configurations, chemical derivatization followed by chromatographic analysis is a standard approach in carbohydrate chemistry. This process typically involves hydrolyzing the glycosidic linkages to release the individual sugar units, which are then converted into volatile derivatives suitable for gas chromatography (GC). researchgate.netcohlife.org
Acid Hydrolysis and Subsequent Gas Chromatography (GC) for Sugar Analysis
Acid hydrolysis is a widely used method to cleave the glycosidic bonds in polysaccharides and glycosides, releasing the constituent monosaccharides. researchgate.netcohlife.orgmdpi.com Various mineral acids, such as sulfuric acid, hydrochloric acid, or trifluoroacetic acid (TFA), can be employed, with TFA being advantageous due to its volatility, allowing for easy removal by evaporation. researchgate.netcohlife.org The conditions of acid hydrolysis, including acid concentration, temperature, and duration, are critical and can influence the yield and potential degradation of the released monosaccharides. researchgate.netmdpi.com
Following acid hydrolysis, the released monosaccharides are typically derivatized to increase their volatility and thermal stability, making them amenable to GC analysis. Common derivatization methods for GC include silylation, acylation, alkylation, and esterification. researchgate.net Trimethylsilyl (TMS) derivatives and alditol acetates are frequently used for GC and GC-MS analysis of monosaccharides. researchgate.netcohlife.org The formation of alditol acetates involves the reduction of monosaccharides to their corresponding alditols using a reducing agent like sodium borohydride, followed by acetylation of the hydroxyl groups. cohlife.org This method yields a single peak for each sugar in the chromatogram, simplifying analysis. cohlife.org
Gas chromatography separates the derivatized monosaccharides based on their volatility and interaction with the stationary phase of the GC column. researchgate.netcabidigitallibrary.org The separated components are detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.netcohlife.orgcabidigitallibrary.org GC-MS is particularly powerful as it provides both separation and structural information through mass fragmentation patterns, aiding in the identification of individual monosaccharides and distinguishing between different forms, such as pyranoside and furanoside rings. researchgate.netcabidigitallibrary.org
In the case of this compound, acid hydrolysis has been reported to yield D-glucose, which was subsequently identified through GC analysis. researchgate.net This finding indicates that D-glucose is one of the sugar moieties present in the structure of this compound. researchgate.net The identification of monosaccharides through this method provides crucial data for the complete structural elucidation and stereochemical analysis of complex glycosides like this compound.
Based on the research findings, the monosaccharide identified after acid hydrolysis and GC analysis of this compound is D-glucose. researchgate.net
Identified Monosaccharide in this compound
| Monosaccharide | Identification Method |
| D-glucose | Acid Hydrolysis followed by GC |
Typical Conditions for Acid Hydrolysis of Polysaccharides/Glycosides
| Acid Used | Concentration | Temperature | Duration | Reference |
| Trifluoroacetic acid | 2-4 M | 100-120 °C | 90-240 minutes | researchgate.net |
| Sulfuric acid | 1 M | 100 °C | 2-3 hours | cohlife.org |
| Hydrochloric acid | 2 M (in MeOH) | 80 °C | 16 hours | mdpi.com |
| Trifluoroacetic acid | 2 M | 120 °C | 1 hour | cohlife.org |
| Sulfuric acid | 5% | Reflux (e.g., 100°C) | 24 hours | scirp.org |
Note: Specific conditions for this compound hydrolysis may vary, but these represent typical parameters used for similar compounds.
Common Derivatization Methods for Monosaccharides Prior to GC
| Derivatization Method | Common Derivatives Used | Purpose | Reference |
| Silylation | Trimethylsilyl (TMS) ethers | Increase volatility for GC and GC-MS analysis | researchgate.netcohlife.orgcabidigitallibrary.org |
| Acetylation | Alditol acetates | Increase volatility, single peak per sugar | cohlife.org |
| Alkylation | Methyl glycosides | Used in methods like methanolysis | researchgate.netcabidigitallibrary.org |
| Esterification | (Less common for neutral sugars) |
Preclinical Pharmacological Actions and Molecular Mechanisms of Laciniatoside V
Anti-inflammatory Modulatory Activities in Cellular Models
Inflammation is a fundamental biological response mediated by a complex network of signaling pathways and the release of various mediators. researchgate.net The anti-inflammatory potential of Laciniatoside V, within the broader context of bis-iridoids, has been an area of research interest, particularly in cellular models designed to mimic inflammatory conditions. uniroma1.itmdpi.com
Investigation of Inflammatory Mediators and Signaling Pathways (e.g., NF-κB, ERK MAPK)
Cellular inflammatory responses, often triggered in experimental settings by agents like lipopolysaccharide (LPS) in macrophage cell lines, involve the activation of pivotal signaling cascades such as NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK. frontiersin.orgnih.govplos.org The activation of these pathways is a critical step leading to the transcription and production of pro-inflammatory molecules. frontiersin.orgplos.org
Studies on bis-iridoids have indicated that some compounds within this class can exert moderate inhibitory effects on NF-κB activation induced by TNF-α. researchgate.net The NF-κB pathway is a central regulator of genes involved in the inflammatory and immune responses. frontiersin.orgplos.org Similarly, the ERK MAPK pathway is involved in regulating various cellular functions, including aspects of inflammation. nih.govresearchgate.net Modulating the activity of these pathways is a recognized strategy for mitigating inflammation. frontiersin.orgplos.org While the provided search results confirm that some bis-iridoids influence NF-κB activity, detailed experimental data specifically on how this compound modulates NF-κB or ERK MAPK signaling in cellular models is not explicitly available in the provided snippets. researchgate.netuniroma1.itmdpi.com
Modulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) are key enzymes that contribute significantly to the inflammatory process through the generation of nitric oxide (NO) and prostaglandins, respectively. nih.govpor-journal.commedsci.org Their expression levels are typically elevated during inflammation, often as a result of the activation of upstream signaling pathways like NF-κB and MAPK. nih.govbioline.org.br
Inhibiting the expression or enzymatic activity of iNOS and COX-2 is a well-established mechanism for many compounds with anti-inflammatory properties. nih.govbioline.org.br Although the provided search results discuss the anti-inflammatory activities of bis-iridoids broadly and highlight the modulation of iNOS and COX-2 expression by other natural compounds in cellular inflammation models, specific experimental findings regarding the direct effect of this compound on iNOS and COX-2 expression are not detailed within these results. nih.govpor-journal.commedsci.orgbioline.org.br It is noted that while some bis-iridoids have shown anti-inflammatory activity, others have been found to be inactive in certain assays. researchgate.netuniroma1.itmdpi.com
Enzymatic Inhibitory Activities
This compound has been evaluated for its capacity to inhibit specific enzymes, particularly those involved in lipid metabolism pathways. researchgate.netnih.gov
Inhibition of Acetyl-CoA Carboxylase 1 (ACC1)
Acetyl-CoA Carboxylase 1 (ACC1) is a pivotal enzyme in the synthesis of fatty acids, catalyzing the initial committed step where acetyl-CoA is converted to malonyl-CoA. frontiersin.orgnih.govplos.org ACC1 is predominantly found in the cytosol and serves as a key regulatory point for de novo lipogenesis. nih.govplos.org Inhibition of ACC1 is considered a potential therapeutic strategy for conditions characterized by dysregulated lipid metabolism, including metabolic disorders and certain types of cancer. frontiersin.orgnih.govnih.gov
This compound has been shown to exhibit a moderate inhibitory effect against ACC1. researchgate.netnih.gov In one study, this compound (identified as compound 2) demonstrated an IC₅₀ value of 9.6 μM for ACC1 inhibition. researchgate.netnih.gov For comparison, another compound, 3β-acetyl-ursolic acid, displayed a similar level of inhibition with an IC₅₀ of 10.3 μM against ACC1. researchgate.netnih.gov Molecular docking studies have been employed to explore how these active compounds interact with the ACC1 enzyme at a molecular level. researchgate.netnih.gov
The ACC1 inhibitory activity observed for this compound is summarized in the table below:
| Compound | IC₅₀ (μM) |
| This compound | 9.6 |
| 3β-acetyl-ursolic acid | 10.3 |
Data compiled from search results. researchgate.netnih.gov
Inhibition of ATP-Citrate Lyase (ACL)
ATP-Citrate Lyase (ACL) is a cytosolic enzyme that catalyzes the conversion of citrate (B86180) and coenzyme A into acetyl-CoA and oxaloacetate, representing a crucial link between glucose metabolism and lipid synthesis. mdpi.comnih.govnih.govunipi.itnrfhh.com ACL is a major source of the cytosolic acetyl-CoA required for the biosynthesis of fatty acids and cholesterol. nih.govunipi.itnrfhh.com Due to its central role in metabolism and its association with various diseases, including metabolic syndromes and cancer, ACL is considered a promising target for therapeutic intervention. mdpi.comnih.govunipi.itnrfhh.com
This compound was evaluated for its inhibitory activity against ACL. researchgate.netnih.gov However, the provided search results indicate that other compounds tested in the same studies, such as Lonicejaposide C, 3β-O-trans-caffeoyl-olean-12-en-28-oic acid, (23E)-coumaroylhederagenin, and 3β-acetyl-ursolic acid, demonstrated more potent inhibitory effects on ACL, with IC₅₀ values ranging from 1.6 to 4.7 μM. researchgate.netnih.gov this compound itself did not show significant inhibitory activity against ACL in these evaluations. researchgate.netnih.gov Molecular docking studies were also utilized to investigate the binding interactions of the active compounds with the ACL enzyme. researchgate.netnih.gov
Immunomodulatory Effects on Immune Cell Function
Specific research findings detailing the direct immunomodulatory effects of isolated this compound on immune cell function were not identified in the conducted literature search. While iridoids as a class of natural compounds are reported to possess immunomodulatory properties, and extracts from plants containing this compound have shown immune-enhancing effects in cellular models, the precise impact and underlying mechanisms of this compound itself on specific immune cell populations or functions have not been specifically elucidated in the retrieved studies.
Neuroprotective Potential in Cellular Assays
Studies specifically investigating the neuroprotective potential of isolated this compound in cellular assays were not found in the performed literature search. The genus Dipsacus, from which this compound is isolated, is mentioned in the context of traditional use for conditions like Alzheimer's disease and possessing cytoprotective properties nih.gov. Additionally, iridoids in general have been noted for their neuroprotective activities in various studies. However, direct experimental data on the effects of this compound on neuronal cell viability, oxidative stress markers, or other relevant parameters in cellular models were not available in the search results.
Exploration of Other Biological Activities (e.g., Antitumor Effects, HIV-1 Integrase Inhibition)
Research has explored other potential biological activities of this compound, including antitumor effects and inhibition of HIV-1 integrase.
Bis-iridoids, including this compound, represent a subtype of iridoids that are considered less extensively studied in the field of cancer research nih.gov. While iridoid compounds broadly have demonstrated potential antitumor effects through various mechanisms such as inducing cell cycle arrest and regulating apoptosis, specific data on the antitumor activity of isolated this compound against particular cancer cell lines was not identified in the conducted search.
Regarding HIV-1 integrase inhibition, isolated this compound has been evaluated for its activity against this crucial viral enzyme. Studies have indicated that this compound displayed weak inhibitory activity against human immunodeficiency virus-1 (HIV-1) integrase in in vitro testing nih.gov.
Structure Activity Relationship Sar Studies of Laciniatoside V and Its Analogs
Correlating Specific Structural Motifs with Observed Biological Activities
Research on bis-iridoids and other iridoid glycosides indicates that specific structural motifs are associated with varying degrees of biological activity. For instance, studies on iridoid glycosides from Gomphandra mollis demonstrated significant anti-inflammatory effects for several compounds, with IC50 values ranging from 6.13 to 13.0 μM acs.orgresearchgate.net. While Laciniatoside V itself was not explicitly listed with activity data in these specific search results, the presence of the bis-iridoid structure and glycosidic linkages are common features in compounds exhibiting biological effects researchgate.netnih.govresearchgate.netmdpi.comacs.orgresearchgate.net.
General SAR analysis of iridoids suggests that the presence and position of glycosyl units, the type and position of esterification (e.g., with caffeoyl or coumaroyl groups), and the core iridoid or seco-iridoid skeleton all play roles in their bioactivity nih.govresearchgate.netacs.orgmdpi.com. For example, some compounds isolated from Kolkwitzia amabilis, including bis-iridoid glycosides, showed inhibitory effects against enzymes like ACC1 and ACL, which are involved in metabolic processes researchgate.netmdpi.com. The structural variations among these compounds likely contribute to the observed differences in their inhibitory potencies mdpi.com.
Although direct SAR data for this compound is not extensively detailed in the provided snippets, the broader context of bis-iridoid research highlights the importance of the dimeric structure and glycosylation patterns for biological activity. Further dedicated studies would be needed to precisely correlate specific substructures within this compound to its particular effects.
Comparative Analysis of Bis-Iridoid Dimerization and Activity Modulation
The review on bis-iridoids highlights that these dimeric compounds exhibit a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumoral effects mdpi.comuniroma1.it. The dimerization process itself can lead to increased structural complexity and potentially altered interactions with biological targets compared to monomeric iridoids beilstein-journals.org. While the exact mechanisms by which dimerization modulates the activity of this compound are not explicitly detailed in the search results, the comparative analysis of different bis-iridoids suggests that the specific way the two iridoid units are linked and the presence of other substituents can significantly impact their potency and selectivity mdpi.comuniroma1.it.
Studies on other dimeric natural products have shown that dimerization can lead to enhanced biological activities due to increased functional group density or complex stereochemistry beilstein-journals.org. This principle likely applies to bis-iridoids as well. Further comparative studies involving this compound and its monomeric subunits, if applicable, along with other bis-iridoids with different linkage patterns, would be valuable in understanding the specific role of dimerization in modulating its biological activities.
Advanced Analytical Methodologies for Laciniatoside V
Chromatographic Quantification and Profiling Techniques
Chromatography plays a pivotal role in the analysis of Laciniatoside V by enabling its separation from co-existing compounds within a sample matrix. bio-rad.com When coupled with highly sensitive detectors such as mass spectrometers, chromatographic methods provide robust platforms for both quantitative analysis and the comprehensive profiling of this compound in various samples. creative-proteomics.comrsc.org Chromatographic profiling broadly refers to the separation of molecules based on their distinct physicochemical properties, offering valuable insights into sample composition and compound purity. biopharmaspec.com
Development of UHPLC-PDA-MS/MS Methods for Content Determination
Ultra-high performance liquid chromatography (UHPLC) coupled with photodiode array (PDA) detection and tandem mass spectrometry (MS/MS) represents a powerful analytical approach for the precise quantification of compounds like this compound. nih.govresearchgate.net The advantages of UHPLC, including enhanced separation speed, superior resolution, and increased sensitivity, stem from the use of chromatographic columns packed with smaller particles compared to conventional HPLC.
The integration of a PDA detector allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths during chromatographic separation. This spectral data aids in peak identification and provides a measure of peak purity. The coupling with MS/MS, particularly utilizing triple quadrupole mass analyzers in selected reaction monitoring (SRM) mode, significantly enhances the sensitivity and selectivity for targeted quantitative analysis. creative-proteomics.comnih.gov This is achieved by monitoring specific parent-to-fragment ion transitions characteristic of this compound, thereby minimizing interference from other sample components. creative-proteomics.comresearchgate.net
While specific published methods detailing the UHPLC-PDA-MS/MS-based content determination solely for this compound were not explicitly found in the provided search results, the general applicability and efficacy of this hyphenated technique for the quantification of diverse natural products and complex molecules in biological and botanical matrices are well-documented. Studies on the quantification of other compounds using validated UHPLC-MS/MS methods in various samples demonstrate high levels of accuracy, precision, and sensitivity. frontiersin.orgnih.gov The development of such a method for this compound would involve careful optimization of chromatographic parameters, such as mobile phase composition, gradient elution, flow rate, and stationary phase selection, alongside the fine-tuning of MS/MS parameters, including ionization mode, precursor ion selection, product ion scanning, and collision energy, to ensure optimal analytical performance.
LC-MS/MS for Trace Analysis and Metabolic Profiling
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an invaluable technique for the analysis of this compound at trace levels and for its inclusion in metabolic profiling studies. creative-proteomics.comcriver.comnih.gov The inherent high sensitivity of LC-MS/MS makes it particularly suitable for the detection and quantification of analytes present in very low concentrations within complex samples. creative-proteomics.comnih.gov This is attributed to the improved signal-to-noise ratios and reduced matrix effects afforded by the tandem mass spectrometry approach compared to single-stage LC-MS. creative-proteomics.comresearchgate.net
Metabolic profiling involves the comprehensive analysis of a wide array of metabolites within biological systems to understand biochemical processes and identify changes under different conditions. mdpi.comcriver.comnih.gov LC-MS/MS is a cornerstone technique in such studies, allowing for the identification and relative quantification of numerous metabolites based on their chromatographic retention behavior and characteristic mass spectral fragmentation patterns. criver.comtcmjc.com this compound has been identified as a characteristic metabolite in the metabolic profiling of Acanthopanax sessiliflorus fruit extract using UPLC-QTOF/MS, highlighting the utility of LC-MS-based methods in its profiling. mdpi.com
Developing LC-MS/MS methods for trace analysis or metabolic profiling of this compound would require optimizing the chromatographic separation to effectively resolve this compound from the sample matrix and optimizing MS/MS parameters for sensitive and selective detection. Effective sample preparation techniques are often necessary to concentrate the analyte and minimize interference from other components.
Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Content Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a distinct advantage for the accurate determination of the content or purity of this compound. magritek.comnih.gov Unlike chromatographic methods that rely on external calibration curves, qNMR is a primary ratio method that directly correlates the intensity of an NMR signal to the number of nuclei producing that signal. magritek.com This allows for quantification without requiring a reference standard of the analyte itself, provided a suitable internal standard of known purity is used. magritek.comnih.gov
For the accurate content assessment of this compound using qNMR, a precisely weighed amount of an internal standard with well-defined and non-overlapping signals in the 1H NMR spectrum is added to the sample containing this compound. magritek.comnih.gov By comparing the integral of a characteristic and well-resolved signal from this compound to the integral of a signal from the internal standard, and taking into account their respective molecular weights and the number of protons contributing to each integrated signal, the amount or purity of this compound can be accurately determined. magritek.com
Previous studies have successfully employed NMR spectroscopy, including 1D and 2D techniques, for the structural elucidation of this compound. researchgate.netmdpi.com This foundational spectroscopic data is essential for identifying suitable signals for quantification in a qNMR experiment. While specific published examples of qNMR applied directly to the quantification of this compound were not found in the search results, the principles and established methodologies of qNMR are broadly applicable to the accurate quantification of a wide range of organic compounds, including complex natural products. magritek.comnih.govnih.gov The accuracy of qNMR measurements is influenced by factors such as the quality of the NMR spectrometer, appropriate data acquisition parameters (e.g., ensuring complete relaxation), accurate signal integration, and proper baseline correction. magritek.combipm.org
Standardization and Validation of Analytical Protocols
The standardization and validation of analytical protocols for this compound are critical steps to ensure the reliability, accuracy, and reproducibility of the analytical data generated. gmpinsiders.comlabmanager.comdemarcheiso17025.com Analytical method validation is a documented process that provides objective evidence that a method is suitable for its intended purpose. gmpinsiders.comlabmanager.com Key performance characteristics that are typically evaluated during the validation process include:
Specificity: The ability of the method to selectively measure this compound in the presence of other components in the sample matrix. labmanager.com
Accuracy: The closeness of the measured value to the true concentration of this compound in the sample. gmpinsiders.comlabmanager.com This is commonly assessed through recovery experiments where known amounts of this compound are added to blank matrix samples. labmanager.com
Precision: The degree of variability among replicate measurements of a homogeneous sample. gmpinsiders.comlabmanager.com Precision is typically evaluated at different levels, including repeatability (measurements performed by the same analyst under the same conditions over a short period) and intermediate precision (measurements performed under different conditions, such as different days or by different analysts). nih.govfrontiersin.org
Linearity: The demonstration that the analytical response is directly proportional to the concentration of this compound over a defined working range. frontiersin.orglabmanager.com
Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected, but not necessarily quantified, by the method. labmanager.comdemarcheiso17025.com
Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantified with acceptable accuracy and precision. frontiersin.orglabmanager.comdemarcheiso17025.com
Range: The interval between the upper and lower concentrations for which the analytical method has been demonstrated to be suitable. labmanager.com
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability under normal usage conditions.
Formal validation ensures that the developed analytical methods for this compound consistently produce reliable and accurate data for various applications, including quantitative analysis, purity assessment, and potentially for quality control purposes. gmpinsiders.comlabmanager.comgoogleapis.com
Comparative Phytochemistry and Chemophenetic Significance
Comparative Analysis with Structurally Related Bis-Iridoid Glycosides (e.g., Sylvestrosides, Cantleyoside)
Laciniatoside V belongs to a group of bis-iridoid glycosides found in plants, which also includes compounds like sylvestrosides and cantleyoside. These bis-iridoids are characterized by the linkage of iridoid or seco-iridoid subunits, often glucosylated. mdpi.com For instance, sylvestrosides I-IV are bis-iridoid glucosides isolated from Dipsacus sylvestris, composed of units like swerosidic acid, secologanic acid, loganin (B1675030), and loganin aglucone. researchgate.net Cantleyoside is another bis-iridoid glucoside that has been isolated from various species, including Cantleya corniculata (Icacinaceae) and species within the Dipsacaceae and Caprifoliaceae families. researchgate.netmdpi.complantaedb.com
The structural differences among these bis-iridoids lie in the specific iridoid or seco-iridoid subunits involved, the positions of the linkages between these subunits, and the presence or absence of additional modifications like acylation. For example, sylvestroside I has been reported in Abelia chinensis and Dipsacus laciniatus. nih.gov Cantleyoside is frequently reported and has been found in numerous species across different genera and families, including Cephalaria, Dipsacus, Pterocephalus, and Strychnos. mdpi.complantaedb.comresearchgate.net this compound itself was isolated from Dipsacus laciniatus. researchgate.net
The co-occurrence and structural variations of this compound, sylvestrosides, and cantleyoside within and across plant families highlight their potential for comparative phytochemical studies. Analyzing the distribution patterns and structural nuances of these related bis-iridoids can help in understanding the biochemical pathways and evolutionary relationships of the plants that produce them.
Role of this compound as a Chemotaxonomic Marker within the Dipsacaceae and Caprifoliaceae Families
Bis-iridoids, including laciniatosides, sylvestrosides, and cantleyoside, have been recognized as valuable chemotaxonomic markers, particularly within the Caprifoliaceae family. researchgate.netmdpi.comuniroma1.it The presence and specific types of these compounds can aid in clarifying taxonomic relationships and delineating genera and species.
Historically, the families Dipsacaceae, Morinaceae, and Triplostegiaceae were considered closely related or even part of a broader Dipsacaceae sensu lato. Phytochemical studies, including the analysis of secondary metabolites like iridoids and phenylpropanoid derivatives, have contributed to the current understanding of their systematic positions. Differences in the production of secondary metabolites, such as the presence of phenylpropanol derivatives in Morinaceae and the absence of flavonoids in Triplostegiaceae, have supported the recognition of these as segregate families from Dipsacaceae. researchgate.net
Within the Dipsacaceae and the expanded Caprifoliaceae (which now includes former Dipsacaceae and Valerianaceae based on molecular data), bis-iridoids are significant. nih.govdokumen.pub The occurrence of specific bis-iridoid structures like laciniatosides, sylvestrosides, and cantleyoside can serve as chemical markers. mdpi.comuniroma1.it For instance, the identification of secoiridoid/iridoid-subtype bis-iridoids in Kolkwitzia amabilis (Caprifoliaceae) further supports its close phylogenetic relationship with Lonicera, another genus in the Caprifoliaceae. researchgate.net Similarly, the presence of cantleyoside in various Scabiosa species (Dipsacaceae) and its close relation to bis-iridoids like dipsanosides found in Dipsacus asper further illustrate their chemotaxonomic relevance within the Dipsacaceae. researchgate.net
While simple iridoids are generally considered chemotaxonomic markers at various systematic levels, bis-iridoids offer another layer of chemical information that can be used for taxonomic evaluation. mdpi.com The distribution patterns of specific bis-iridoids like this compound across different species within these families contribute to the chemical profile used for taxonomic differentiation.
Metabolic Profiling Studies for Distinguishing Plant Species and Varieties
Metabolic profiling, or metabolomics, is a powerful approach used to capture a snapshot of the biochemical state of a biological sample, including plants. researchgate.net This technique involves the comprehensive analysis of metabolites and can be applied to distinguish plant species, varieties, and even populations based on their unique chemical compositions. eco-vector.commdpi.com
The phytochemical content of plants is influenced by both genetic factors (genotype) and environmental conditions. mdpi.com Metabolic profiling allows for the identification of these chemically distinct phenotypes, often referred to as chemotypes. By analyzing the profiles of secondary metabolites, such as iridoids and bis-iridoids like this compound, researchers can identify markers that are specific to certain species or varieties. mdpi.com
Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used in plant metabolomics, being particularly well-suited for profiling secondary metabolites. nih.gov LC-MS analysis can detect and identify a wide range of compounds, including bis-iridoid glycosides. nih.govnih.gov By comparing the metabolic profiles obtained from different plant samples, variations in the presence and abundance of specific compounds, such as this compound and related bis-iridoids, can be observed. These variations can then be used to differentiate between species or varieties.
For example, metabolic profiling has been used to compare wild and cultivated varieties of crops, revealing differences in metabolite content. mdpi.com While specific studies focusing solely on this compound in metabolic profiling for species distinction were not prominently detailed, the general application of metabolomics to identify species- or variety-specific chemical markers, including secondary metabolites like iridoids, is well-established. eco-vector.commdpi.com The presence or absence, and the relative abundance, of this compound within the complex metabolic profile of a plant sample from the Dipsacaceae or Caprifoliaceae families could serve as a valuable data point for distinguishing it from other closely related taxa.
Future Research Directions and Translational Perspectives
In-depth Elucidation of Undiscovered Molecular Mechanisms of Action
Despite some studies on the biological activities of bis-iridoids, including anti-inflammatory potential, the precise molecular mechanisms by which Laciniatoside V exerts its effects are not fully understood. mdpi.comuniroma1.itacs.org Future research should aim to identify the specific cellular targets, signaling pathways, and molecular interactions modulated by this compound. This could involve using advanced techniques such as proteomics, transcriptomics, and metabolomics to comprehensively map its biological effects at a systems level. Understanding these mechanisms is crucial for validating its traditional uses and exploring new therapeutic applications. researchgate.netmdpi.com
Exploration of Chemoenzymatic and Total Synthetic Strategies for this compound and its Derivatives
The isolation of natural products like this compound from plant sources can be challenging due to low yields and variability in content depending on geographical location and environmental factors. researchgate.net Exploring efficient chemoenzymatic or total synthetic routes for this compound and its derivatives is a critical future direction. dokumen.pubresearchgate.net Chemoenzymatic approaches could leverage the specificity of enzymes involved in iridoid biosynthesis to synthesize complex structures more efficiently. Total synthesis would provide a controlled method for producing larger quantities of this compound and enable the generation of structural analogs for further study. While the total synthesis of secologanin (B1681713), a precursor to some iridoids, has been achieved, specific strategies for complex bis-iridoids like this compound require dedicated investigation. researchgate.net
Design and Synthesis of Novel Bis-Iridoid Analogs Based on SAR Insights
Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to a molecule's structure affect its biological activity. acs.orgnih.gov While some SAR analysis has been conducted for the anti-inflammatory effects of certain iridoids, detailed SAR for this compound and other bis-iridoids is still developing. acs.orgresearchgate.net Future research should focus on designing and synthesizing novel bis-iridoid analogs based on insights gained from SAR studies. This involves systematically modifying different parts of the this compound structure, such as the iridoid subunits, the linkage between them, and the glycosidic moiety, and evaluating the biological activity of these new compounds. This could lead to the discovery of analogs with improved potency, selectivity, or pharmacokinetic properties.
Development of Robust Quality Control Markers for Plant Extracts Containing this compound
This compound has been isolated from plants like Dipsacus laciniatus. researchgate.netresearchgate.net For the consistent use of plant extracts containing this compound in research or potential therapeutic applications, robust quality control methods are necessary. japsonline.comresearchgate.net Future work should focus on developing and validating analytical methods, such as HPLC-MS/MS, for the simultaneous quantification of this compound and other relevant bioactive compounds in these extracts. japsonline.comresearchgate.net Identifying this compound and potentially other laciniatosides as chemophenetic markers for specific plant species or genera could also contribute to quality control and authentication of botanical sources. mdpi.comuniroma1.it
Potential as a Scaffold for Rational Drug Design in Metabolic and Inflammatory Disorders
Iridoids and bis-iridoids have demonstrated various biological activities, including anti-inflammatory and potential metabolic effects. mdpi.comuniroma1.itacs.orgmdpi.comresearchgate.netekb.egnih.gov Given its bis-iridoid structure, this compound holds potential as a scaffold for rational drug design, particularly in the context of metabolic and inflammatory disorders. nih.govmdpi.combohrium.comniper.gov.inmdpi.comnih.gov Future research could explore the suitability of the this compound skeleton as a base for designing new molecules with targeted activity against specific pathways involved in these conditions. This would involve utilizing computational approaches, such as molecular docking and in silico screening, alongside synthesis and biological evaluation of novel compounds based on the this compound scaffold. mdpi.comnih.gov
Q & A
Q. What are the established protocols for isolating Laciniatoside V from plant sources, and how do extraction yields vary with solvent polarity?
Methodological Answer: this compound, a bis-iridoid glucoside, is typically isolated via ethanol/water extraction followed by chromatographic purification (e.g., silica gel, HPLC). A 2015 study on Dipsacus asper demonstrated that yields vary significantly with solvent systems: aqueous ethanol (70%) achieved higher recovery (0.12% dry weight) compared to pure methanol (0.08%) due to improved solubility of polar glycosides . Validate extraction efficiency using TLC and NMR to confirm structural integrity.
Q. What spectroscopic techniques are critical for structural elucidation of this compound, and how do they address ambiguities in stereochemistry?
Methodological Answer: 2D NMR (HSQC, HMBC, NOESY) and high-resolution mass spectrometry (HR-ESI-MS) are essential. For example, NOESY correlations resolved ambiguities in the C-7 and C-8 configurations by confirming spatial proximity of protons in the iridoid core . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.
Q. How do researchers standardize purity assessments for this compound in pharmacological studies?
Methodological Answer: Use HPLC-PDA (λ = 230 nm) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Purity thresholds ≥95% are recommended for in vitro assays. Reproducibility is ensured by triplicate runs and calibration against certified reference materials (CRMs) where available .
Advanced Research Questions
Q. What mechanisms underlie the contradictory cytotoxicity data for this compound across cancer cell lines?
Methodological Answer: Discrepancies in IC50 values (e.g., 12 µM in HepG2 vs. >50 µM in MCF-7) may stem from cell line-specific expression of drug transporters (e.g., P-glycoprotein) or metabolic enzymes. Design experiments to:
Q. How can in silico modeling improve the target prediction of this compound, given its structural similarity to other iridoids?
Methodological Answer: Perform molecular docking against targets like HIV-1 integrase (reported in prior studies) using AutoDock Vina. Compare binding affinities with structurally related compounds (e.g., aucubin). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics. Address false positives by integrating cheminformatics tools (e.g., SwissTargetPrediction) .
Q. What experimental controls are necessary to validate this compound’s anti-inflammatory effects in murine models?
Methodological Answer:
- Use LPS-induced inflammation models with dexamethasone as a positive control.
- Measure cytokines (IL-6, TNF-α) via ELISA and normalize to vehicle-treated groups.
- Address batch variability by sourcing this compound from ≥3 independent isolations.
- Include sham-operated animals to rule out nonspecific immune modulation .
Q. How do researchers reconcile conflicting data on this compound’s bioavailability in pharmacokinetic studies?
Methodological Answer: Low oral bioavailability (<15% in rats) may result from poor intestinal absorption or first-pass metabolism. To resolve contradictions:
- Compare intravenous vs. oral administration routes.
- Use LC-MS/MS to quantify plasma metabolites (e.g., deglycosylated forms).
- Apply PBPK modeling to predict human pharmacokinetics .
Data Contradiction Analysis
Q. How should researchers address disparities in reported antiviral activities of this compound?
Methodological Answer: Variations in EC50 values (e.g., 8 µM vs. 25 µM for HIV-1) may arise from differences in:
- Assay conditions (e.g., viral load, cell viability thresholds).
- Compound stability during prolonged incubations. Mitigate by:
- Replicating assays in independent labs.
- Including time-course studies to monitor degradation.
- Reporting raw data with error margins in supplementary materials .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For RNA-seq data in mechanism studies, employ DESeq2 or edgeR with FDR correction (p < 0.05). Share raw datasets in public repositories (e.g., NCBI GEO) .
Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
